3,4,5-Trimethylaniline

説明

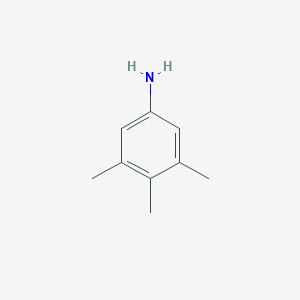

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3,4,5-trimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-6-4-9(10)5-7(2)8(6)3/h4-5H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXCUMAUHMPSRPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30167675 | |

| Record name | 3,4,5-Trimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1639-31-2 | |

| Record name | 3,4,5-Trimethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1639-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trimethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001639312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1639-31-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403297 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4,5-Trimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-trimethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.164 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,5-TRIMETHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH8A4NC8F3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 3,4,5-Trimethylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of 3,4,5-trimethylaniline (CAS No. 1639-31-2).[1] It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development. This document collates available data on its physicochemical properties, structural details, and predicted reactivity. While specific experimental protocols for the synthesis and detailed spectroscopic analysis of this compound are not extensively documented in publicly available literature, this guide furnishes representative methodologies for analogous substituted anilines to provide a practical framework for laboratory investigation.

Chemical and Physical Properties

This compound is a substituted aromatic amine that presents as a solid at room temperature.[1][2] Its key chemical and physical properties are summarized in the tables below.

Table 1: General Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1639-31-2 | [1] |

| Molecular Formula | C₉H₁₃N | [1] |

| Molecular Weight | 135.21 g/mol | [1] |

| Appearance | Solid | [1][2] |

| Purity | 98% (typical) | [2] |

Table 2: Physicochemical Data for this compound

| Property | Value | Conditions | Reference |

| Melting Point | 79-80 °C | [3] | |

| Boiling Point | 133-135 °C | 16 Torr | [1] |

| Density | 0.962 ± 0.06 g/cm³ | (Predicted) | [1] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [1] |

Chemical Structure

The structure of this compound is characterized by a benzene (B151609) ring substituted with an amino group and three methyl groups at positions 3, 4, and 5.

Table 3: Structural Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | This compound | [2] |

| SMILES | CC1=CC(=C(C=C1C)N)C | |

| InChI Key | BXCUMAUHMPSRPZ-UHFFFAOYSA-N | [2] |

| InChI Code | 1S/C9H13N/c1-6-4-9(10)5-7(2)8(6)3/h4-5H,10H2,1-3H3 | [2] |

Reactivity

Detailed experimental studies on the reactivity of this compound are limited in the available literature. However, its reactivity can be predicted based on the general behavior of substituted anilines. The amino group is a strong activating, ortho-, para-director for electrophilic aromatic substitution. The presence of three methyl groups, which are also electron-donating, further increases the electron density of the aromatic ring, making it highly susceptible to electrophilic attack.

Key expected reactions include:

-

Diazotization: As a primary aromatic amine, this compound is expected to react with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) at low temperatures to form a diazonium salt. This intermediate is a versatile precursor for the synthesis of a wide range of derivatives.

-

Electrophilic Aromatic Substitution: The activated ring is prone to reactions such as halogenation, nitration, and sulfonation. The positions of substitution will be directed by the amino and methyl groups.

-

N-Alkylation and N-Acylation: The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing for reactions with alkyl halides and acylating agents to form secondary or tertiary amines and amides, respectively.

Experimental Protocols

Specific, detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are not readily found in the public domain. Therefore, the following sections provide representative protocols for the synthesis and analysis of substituted anilines, which can be adapted for this compound with appropriate modifications.

Synthesis of Substituted Anilines: A General Approach

A common and effective method for the synthesis of substituted anilines is the reduction of the corresponding nitroaromatic compound.

Representative Protocol: Reduction of a Substituted Nitrobenzene (B124822)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, the substituted nitrobenzene is dissolved in a suitable solvent, such as ethanol (B145695) or acetic acid.

-

Reducing Agent Addition: A reducing agent, such as tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid, or catalytic hydrogenation (e.g., using Pd/C as a catalyst under a hydrogen atmosphere), is added to the solution.

-

Reaction Conditions: The reaction mixture is typically heated to reflux or stirred at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

For tin-based reductions, the reaction mixture is cooled and made basic with a concentrated solution of sodium hydroxide (B78521) to precipitate the tin salts and liberate the free aniline (B41778).

-

For catalytic hydrogenation, the catalyst is removed by filtration through a pad of celite.

-

-

Isolation and Purification: The aqueous solution is extracted with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude aniline can be further purified by column chromatography or distillation.

Spectroscopic Analysis

Representative Protocol for ¹H NMR of an Aromatic Amine

-

Sample Preparation: Dissolve 5-10 mg of the purified aniline in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. Typically, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal. Integrate the signals to determine the relative proton ratios.

Representative Protocol for FTIR-ATR of a Solid Aromatic Compound

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. A background spectrum of the empty, clean crystal should be recorded.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal surface.

-

Data Acquisition: Collect the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Representative Protocol for Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds. The sample is vaporized in the ion source.

-

Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion as a function of its m/z ratio.

Biological Activity

There is a notable lack of specific data in the public domain regarding the biological activity or potential signaling pathway involvement of this compound. Studies on other isomers, such as 2,4,5-trimethylaniline, have indicated potential carcinogenicity.[4] However, it is crucial to note that toxicological and biological profiles can vary significantly between isomers. Any investigation into the biological effects of this compound would require dedicated in vitro and in vivo studies.

Conclusion

This technical guide has consolidated the available chemical and structural information for this compound. While specific experimental protocols and biological activity data for this particular isomer are scarce, the provided general methodologies for the synthesis and analysis of substituted anilines offer a solid foundation for researchers. Further investigation is warranted to fully elucidate the reactivity, spectroscopic characteristics, and biological profile of this compound to realize its potential in chemical synthesis and drug discovery.

References

- 1. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of meta-substituted anilines via a three-component reaction of acetone, amines, and 1,3-diketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

Synthesis of 3,4,5-Trimethylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for 3,4,5-trimethylaniline, a key intermediate in the development of various pharmaceutical and chemical entities. This document details two core synthetic routes, presenting quantitative data, step-by-step experimental protocols, and visual diagrams of the reaction pathways and workflows.

Pathway I: Nitration of 1,2,3-Trimethylbenzene (B126466) and Subsequent Reduction

This classical two-step approach involves the electrophilic nitration of 1,2,3-trimethylbenzene (hemimellitene) to yield 5-nitro-1,2,3-trimethylbenzene, followed by the reduction of the nitro group to the corresponding amine. The methyl groups on the aromatic ring direct the nitration to the C4 and C5 positions, allowing for the formation of the desired precursor.

Data Summary

| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Nitration | Conc. H₂SO₄, Conc. HNO₃ | Dichloromethane (B109758) | 0 - 10 | 1 - 2 | Not specified |

| 2 | Reduction (Catalytic Hydrogenation) | H₂, Raney® Nickel | Methanol (B129727) or Ethanol | 25 - 60 | 2 - 8 | >90 (typical for similar reductions) |

| 2 | Reduction (SnCl₂/HCl) | SnCl₂·2H₂O, HCl | Ethanol | Reflux | 1 - 3 | High (typical for similar reductions) |

Experimental Protocols

Step 1: Synthesis of 5-nitro-1,2,3-trimethylbenzene

-

Materials: 1,2,3-Trimethylbenzene, Concentrated Sulfuric Acid (98%), Concentrated Nitric Acid (70%), Dichloromethane, Ice, Anhydrous Magnesium Sulfate.

-

Procedure:

-

Prepare the nitrating mixture by slowly adding concentrated nitric acid to a pre-chilled, stirred volume of concentrated sulfuric acid in a flask cooled in an ice bath. This mixture should be prepared fresh and kept cold.

-

In a separate round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1,2,3-trimethylbenzene in dichloromethane and cool the flask to 0°C in an ice bath.

-

Slowly add the cold nitrating mixture dropwise from the dropping funnel to the stirred solution of 1,2,3-trimethylbenzene, maintaining the reaction temperature between 0 and 10°C.

-

After the addition is complete, continue stirring the reaction mixture at 0-10°C for 1-2 hours. Monitor the reaction progress by TLC or GC.

-

Upon completion, carefully pour the reaction mixture over crushed ice.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to isolate 5-nitro-1,2,3-trimethylbenzene.[1]

-

Step 2: Synthesis of this compound (via Reduction)

-

Method A: Catalytic Hydrogenation

-

Materials: 5-nitro-1,2,3-trimethylbenzene, Raney® Nickel, Methanol or Ethanol.

-

Procedure:

-

In a hydrogenation vessel, dissolve 5-nitro-1,2,3-trimethylbenzene in methanol or ethanol.

-

Carefully add Raney® Nickel (5-10% by weight of the substrate) to the reaction mixture.

-

Seal the vessel, purge with nitrogen, and then purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (up to 60°C) for 2-8 hours, monitoring the reaction by TLC or LC-MS.

-

Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the solvent.

-

Remove the solvent from the filtrate under reduced pressure to yield this compound.[2]

-

-

-

Method B: Reduction with Tin(II) Chloride

-

Materials: 5-nitro-1,2,3-trimethylbenzene, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated Hydrochloric Acid, Ethanol, Sodium Bicarbonate or Potassium Hydroxide (B78521) solution, Ethyl Acetate.

-

Procedure:

-

To a solution of 5-nitro-1,2,3-trimethylbenzene in ethanol, add Tin(II) chloride dihydrate (4-5 equivalents).[2]

-

Stir the reaction mixture at room temperature or heat to reflux for 1-3 hours until the starting material is consumed (monitor by TLC or LC-MS).[2]

-

Cool the reaction mixture to room temperature and carefully neutralize by the addition of a saturated aqueous solution of sodium bicarbonate or 2 M potassium hydroxide until the pH is basic (pH > 8).[2] This may result in the precipitation of tin salts.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

-

-

Diagrams

Caption: Synthesis of this compound via Nitration and Reduction.

Caption: Experimental Workflow for Pathway I.

Pathway II: Hofmann Rearrangement of 3,4,5-Trimethylbenzamide

This pathway begins with 3,4,5-trimethylbenzoic acid, which is converted to the corresponding amide. The subsequent Hofmann rearrangement, using an alkaline hypohalite solution, yields this compound with one less carbon atom than the starting amide.

Data Summary

| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Amidation | SOCl₂, NH₃ | Toluene (B28343) (for acid chloride formation) | Reflux (for acid chloride) | 3 (for acid chloride) | High (typical) |

| 2 | Hofmann Rearrangement | NaOH, Br₂ | Water | 40 (rearrangement), 85 (decarboxylation) | 1.5 | ~67 (analogous reaction)[1] |

Experimental Protocols

Step 1: Synthesis of 3,4,5-trimethylbenzamide

-

Materials: 3,4,5-Trimethylbenzoic acid, Thionyl chloride (SOCl₂), Toluene, Ammonia (B1221849) (aqueous solution).

-

Procedure:

-

In a round-bottom flask, suspend 3,4,5-trimethylbenzoic acid in toluene.

-

Add an excess of thionyl chloride and reflux the mixture for 3 hours to form the acid chloride.[1]

-

Distill off the excess thionyl chloride and toluene under reduced pressure.

-

Dissolve the resulting crude 3,4,5-trimethylbenzoyl chloride in a suitable solvent and slowly add it to a cooled, stirred aqueous ammonia solution.

-

Stir the mixture until the reaction is complete (monitor by TLC).

-

Collect the precipitated 3,4,5-trimethylbenzamide by filtration, wash with cold water, and dry.

-

Step 2: Synthesis of this compound (via Hofmann Rearrangement)

-

Materials: 3,4,5-Trimethylbenzamide, Sodium hydroxide (NaOH), Bromine (Br₂), Water.

-

Procedure (adapted from a similar synthesis[1]):

-

Prepare a solution of sodium hypobromite (B1234621) by carefully adding bromine to a cold aqueous solution of sodium hydroxide.

-

To this cold solution, add 3,4,5-trimethylbenzamide and stir.

-

Slowly warm the mixture to the rearrangement temperature (around 40°C) and hold for approximately 20 minutes.

-

Increase the temperature to the decarboxylation temperature (around 85°C) and maintain for about 1 hour.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over a suitable drying agent, filter, and remove the solvent under reduced pressure to yield this compound.

-

Diagrams

Caption: Synthesis of this compound via Hofmann Rearrangement.

Caption: Experimental Workflow for Pathway II.

Concluding Remarks

Both presented pathways offer viable routes to this compound. The choice of a specific pathway may depend on factors such as the availability and cost of starting materials, scalability, and safety considerations. The nitration-reduction pathway is a well-established and robust method for the synthesis of anilines. The Hofmann rearrangement provides an alternative that may be advantageous in certain contexts, particularly if 3,4,5-trimethylbenzoic acid is a readily available starting material. The provided protocols are intended as a guide and may require optimization for specific laboratory or industrial settings.

References

An In-Depth Technical Guide to 3,4,5-Trimethylaniline (CAS: 1639-31-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4,5-Trimethylaniline, a chemical compound with applications in synthetic chemistry and potential relevance to drug discovery. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, safety information, and its role as a building block in medicinal chemistry.

Chemical and Physical Properties

This compound is a substituted aniline (B41778) with three methyl groups on the benzene (B151609) ring. Its chemical structure and properties are summarized below.

| Property | Value | Reference |

| CAS Number | 1639-31-2 | [1] |

| Molecular Formula | C₉H₁₃N | [1][2] |

| Molecular Weight | 135.21 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 79-80 °C | [2] |

| Boiling Point | 133-135 °C (16 Torr) | [1][2] |

| Density | 0.962 ± 0.06 g/cm³ (Predicted) | [1][2] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1] |

| pKa | 5.28 ± 0.10 (Predicted) | |

| InChI | 1S/C9H13N/c1-6-4-9(10)5-7(2)8(6)3/h4-5H,10H2,1-3H3 | [3] |

| InChIKey | BXCUMAUHMPSRPZ-UHFFFAOYSA-N | [3] |

| SMILES | CC1=CC(=CC(=C1C)C)N |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Data Availability | Reference |

| ¹H NMR | Available | [4] |

| Infrared (IR) | Available | [4] |

| Raman | Available | [4] |

| Mass Spectrometry | Data for isomers available |

Synthesis of this compound

Experimental Protocol: Reduction of 1,2,3-Trimethyl-5-nitrobenzene (B1614590) (General Procedure)

This protocol is based on standard procedures for the reduction of nitroarenes to anilines and should be adapted and optimized for the specific substrate.

Materials:

-

1,2,3-Trimethyl-5-nitrobenzene

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (B145695) (EtOH) or Acetic Acid (AcOH) as solvent

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) for neutralization

-

Dichloromethane (B109758) (CH₂Cl₂) or Diethyl ether (Et₂O) for extraction

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

-

Rotary evaporator

-

Standard laboratory glassware and safety equipment

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2,3-trimethyl-5-nitrobenzene in a suitable solvent such as ethanol or acetic acid.

-

Addition of Reducing Agent: To this solution, add an excess of the reducing agent, typically 3-5 equivalents of tin(II) chloride dihydrate or iron powder.

-

Acidification: Slowly add concentrated hydrochloric acid to the mixture with stirring. The reaction is exothermic and may require cooling in an ice bath to maintain a controlled temperature.

-

Reaction: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by the slow addition of a concentrated aqueous solution of sodium hydroxide or potassium hydroxide until the solution is basic (pH > 10). This will precipitate tin or iron salts.

-

Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane or diethyl ether. Repeat the extraction process three times to ensure complete recovery of the product.

-

Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Applications in Drug Development

Aniline and its derivatives are important scaffolds in medicinal chemistry, frequently utilized as starting materials or key intermediates in the synthesis of a wide range of therapeutic agents.[5] They are particularly prevalent in the development of kinase inhibitors, which are a major class of targeted cancer therapies.

While specific drugs containing the this compound moiety are not prominently documented, its structural features suggest its potential as a building block in the design of novel kinase inhibitors. The aniline core can serve as a versatile anchor for building molecules that can interact with the ATP-binding site of kinases.

Role as a Building Block in Kinase Inhibitor Synthesis

The general structure of many kinase inhibitors consists of a heterocyclic core that binds to the hinge region of the kinase, a lipophilic group that occupies the hydrophobic pocket, and a solvent-exposed region that can be modified to improve physicochemical properties. Substituted anilines, such as this compound, can be incorporated into these structures to modulate their activity, selectivity, and pharmacokinetic properties.

The trimethyl substitution pattern on the aniline ring can influence the molecule's conformation and its interactions with the target protein. These methyl groups can enhance binding affinity through hydrophobic interactions and can also impact the metabolic stability of the compound.

Safety and Toxicology

Detailed toxicological data for this compound is limited. However, information on its isomer, 2,4,5-trimethylaniline (B89559), is more extensive and raises potential safety concerns.

Toxicity of 2,4,5-Trimethylaniline:

Studies conducted by the National Cancer Institute (NCI) have shown that 2,4,5-trimethylaniline is carcinogenic in male and female F344 rats and female B6C3F1 mice, inducing hepatocellular carcinomas.[6] There is also evidence of its mutagenicity.[7]

Given the structural similarity, it is prudent to handle this compound with appropriate safety precautions as a potentially hazardous substance.

Safety and Handling:

-

Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3]

-

Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

-

Personal Protective Equipment (PPE): Use in a well-ventilated area, preferably in a fume hood. Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[1] Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. While its direct application in drug development is not yet widely established, its structural characteristics make it a person of interest as a building block for the synthesis of novel bioactive molecules, particularly in the area of kinase inhibitors. Researchers and drug development professionals should handle this compound with appropriate caution due to the known toxicity of its isomers. Further research into the biological activities of this compound and its derivatives may unveil new therapeutic opportunities.

References

Physical properties of 3,4,5-Trimethylaniline (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 3,4,5-Trimethylaniline, a compound of interest in various research and development applications. The data presented is supported by detailed experimental protocols for its determination, ensuring reproducibility and accuracy in a laboratory setting.

Core Physical Properties

The melting and boiling points are critical physical constants for the identification, purification, and handling of this compound.

Data Presentation

| Physical Property | Value | Conditions |

| Melting Point | 79-80 °C | Atmospheric Pressure |

| Boiling Point | 246.9 °C | Atmospheric Pressure |

| Boiling Point | 133-135 °C | 16 Torr |

Experimental Protocols

The following sections detail the standard methodologies for determining the melting and boiling points of a solid organic compound such as this compound.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

This is a common and reliable method for determining the melting point of a solid organic compound.

-

Sample Preparation: A small amount of dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer with the bulb of the thermometer level with the sample. This assembly is then placed in a heating bath (such as a Thiele tube containing mineral oil or a modern digital melting point apparatus).

-

Heating: The heating bath is heated gradually, with constant stirring if using a liquid bath, to ensure uniform temperature distribution. The rate of heating should be slow, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has liquefied is recorded as the end of the melting range.

-

Purity Indication: A sharp melting point range (typically 0.5-1 °C) is indicative of a pure compound. A broad melting point range suggests the presence of impurities.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Methodology 1: Distillation Method (for atmospheric pressure)

This method is suitable when a sufficient quantity of the substance is available.

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor.

-

Procedure: The this compound sample is placed in the distilling flask along with boiling chips to ensure smooth boiling. The flask is heated, and as the liquid boils, the vapor rises and enters the condenser.

-

Observation: The temperature is recorded when it becomes constant. This stable temperature, at which the liquid and vapor are in equilibrium, is the boiling point.

Methodology 2: Thiele Tube Method (for small quantities and reduced pressure)

This micro method is ideal for determining the boiling point with a small amount of sample.

-

Sample Preparation: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a heating oil.

-

Heating: The Thiele tube is gently heated. As the temperature rises, the air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Observation at Boiling Point: As the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.

-

Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.

-

Reduced Pressure Determination: For determining the boiling point at a reduced pressure (e.g., 16 Torr), the Thiele tube setup can be enclosed in a system connected to a vacuum pump and a manometer to maintain the desired pressure. The procedure remains the same, but the observed boiling point will be lower than at atmospheric pressure.

Workflow and Visualization

The following diagram illustrates the logical workflow for the experimental determination and verification of the physical properties of a chemical compound like this compound.

Solubility of 3,4,5-Trimethylaniline in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,4,5-trimethylaniline in organic solvents. Due to the limited availability of specific quantitative data in peer-reviewed literature, this document focuses on providing qualitative solubility information, theoretical principles governing the solubility of aromatic amines, and detailed, generalized experimental protocols for determining solubility. This guide is intended to be a valuable resource for researchers and professionals working with this compound in synthesis, purification, and formulation development.

Introduction to this compound and its Solubility

This compound is a substituted aromatic amine with a molecular formula of C₉H₁₃N. Its structure, featuring a benzene (B151609) ring with three methyl groups and an amino group, dictates its physicochemical properties, including its solubility. The interplay between the hydrophobic aromatic ring and methyl groups, and the polar amino group capable of hydrogen bonding, results in a nuanced solubility profile across different organic solvents.

Understanding the solubility of this compound is crucial for a variety of applications, including:

-

Reaction solvent selection: Ensuring that the compound is sufficiently soluble in the reaction medium is critical for achieving optimal reaction kinetics and yield.

-

Purification processes: Crystallization, a common purification technique, relies on differences in solubility in various solvents at different temperatures.

-

Formulation development: In the pharmaceutical industry, solubility is a key determinant of a drug's bioavailability and the choice of appropriate excipients and delivery systems.

Qualitative Solubility Data

| Compound Name | Solvent | Qualitative Solubility |

| This compound | Chloroform | Slightly Soluble[1] |

| Methanol | Slightly Soluble[1] | |

| 2,4,5-Trimethylaniline | Alcohol | Soluble[2] |

| Ether | Soluble[2] | |

| Water | Insoluble[2] | |

| 2,4,6-Trimethylaniline | Chloroform | Soluble[3] |

| Ethanol | Soluble[3] | |

| Acetone | Soluble[3] | |

| Water | Limited[3] |

Theoretical Principles of Solubility

The solubility of aromatic amines like this compound in organic solvents is governed by the principle of "like dissolves like".[4] This means that substances with similar intermolecular forces are more likely to be soluble in one another. The key factors influencing the solubility of this compound are:

-

Polarity: The presence of the polar amino (-NH₂) group allows for dipole-dipole interactions and hydrogen bonding with polar solvents. Protic solvents (e.g., alcohols) can act as hydrogen bond donors, while aprotic polar solvents (e.g., acetone) can act as hydrogen bond acceptors.

-

Hydrophobicity: The aromatic benzene ring and the three methyl groups are nonpolar and contribute to the molecule's hydrophobic character. This allows for van der Waals interactions with nonpolar solvents.

-

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, and the nitrogen atom's lone pair of electrons can act as a hydrogen bond acceptor. This is a significant factor in its solubility in protic solvents.

-

Molecular Structure: The substitution pattern of the methyl groups on the aniline (B41778) ring can influence crystal lattice energy in the solid state. A more stable crystal lattice will require more energy to break, leading to lower solubility.

The interplay of these factors determines the extent to which this compound will dissolve in a particular organic solvent.

Factors influencing the solubility of this compound in organic solvents.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. The most common and reliable method is the shake-flask method, followed by gravimetric or spectroscopic analysis to quantify the dissolved solute.[5]

Materials and Equipment

-

High-purity this compound

-

Analytical grade organic solvent of interest

-

Temperature-controlled orbital shaker or water bath

-

Calibrated analytical balance (±0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Volumetric flasks

-

Pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Oven or vacuum oven

-

(Optional) UV-Vis spectrophotometer or HPLC for spectroscopic analysis

Experimental Workflow: Shake-Flask Method

The general workflow for determining the solubility of a solid organic compound using the shake-flask method is illustrated in the diagram below.

General workflow for determining the solubility of a solid organic compound.

Detailed Procedure

-

Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the organic solvent. The excess solid is necessary to ensure that the solution reaches saturation.

-

Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.

-

Separation of Undissolved Solid: After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment until the excess solid has settled. Alternatively, centrifuge the vial to facilitate the separation of the solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe. It is crucial to avoid disturbing the undissolved solid at the bottom of the vial.

-

Filtration: Attach a syringe filter that is chemically resistant to the solvent to the syringe and filter the supernatant into a pre-weighed container (for gravimetric analysis) or a volumetric flask (for spectroscopic analysis).

Quantification

4.4.1. Gravimetric Analysis

-

Weigh the container with the filtered aliquot to determine the mass of the solution.

-

Evaporate the solvent from the container under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of this compound.

-

Once the solvent has completely evaporated, weigh the container with the solid residue.

-

The mass of the dissolved this compound is the final mass of the container minus its initial tare mass.

-

The mass of the solvent is the mass of the solution aliquot minus the mass of the dissolved solid.

-

Calculate the solubility, typically expressed as grams of solute per 100 g of solvent or grams of solute per 100 mL of solvent (if the density of the solvent is known).

4.4.2. Spectroscopic Analysis (UV-Vis or HPLC)

-

Dilute the filtered aliquot with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Measure the absorbance or peak area of the diluted sample.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is then expressed in units such as g/L or mol/L.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, this guide provides a foundational understanding based on qualitative information and the general principles of aromatic amine solubility. The detailed experimental protocol for the shake-flask method offers a reliable approach for researchers to determine the precise solubility of this compound in various solvents of interest. Such empirical data is invaluable for the effective use of this compound in research, development, and manufacturing processes. It is recommended that researchers perform these experimental determinations to obtain the quantitative data necessary for their specific applications.

References

Spectroscopic Profile of 3,4,5-Trimethylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4,5-trimethylaniline, a key chemical intermediate. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines detailed experimental protocols for acquiring such spectra, and includes a visual representation of the spectroscopic analysis workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Due to the limited public availability of fully interpreted raw data, some values are based on data from closely related isomers and spectral database confirmations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, the symmetry of the molecule simplifies the expected spectra.

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.5 | s | 2H | Aromatic H (H-2, H-6) |

| ~3.5 | br s | 2H | -NH₂ |

| ~2.2 | s | 6H | 3,5-CH₃ |

| ~2.1 | s | 3H | 4-CH₃ |

¹³C NMR (Carbon NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~145 | C-1 (C-NH₂) |

| ~137 | C-3, C-5 |

| ~129 | C-4 |

| ~115 | C-2, C-6 |

| ~20 | 3,5-CH₃ |

| ~15 | 4-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for the amine and aromatic functionalities.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3400-3200 | Medium-Strong, Broad | N-H stretch (primary amine) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium-Strong | Aliphatic C-H stretch (methyl groups) |

| 1620-1580 | Medium-Strong | N-H bend (scissoring) and C=C aromatic ring stretch |

| 1500-1400 | Medium | C=C aromatic ring stretch |

| 1300-1000 | Medium-Strong | C-N stretch |

| 900-675 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The molecular weight of this compound is 135.21 g/mol .

Key Mass Spectrometry Fragmentation Data

| m/z Ratio | Relative Intensity | Proposed Fragment |

| 135 | High | [M]⁺ (Molecular Ion) |

| 134 | Moderate | [M-H]⁺ |

| 120 | High | [M-CH₃]⁺ (Loss of a methyl group) |

| 91 | Moderate | Tropylium ion ([C₇H₇]⁺) or related structures |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

Data Acquisition (¹H and ¹³C NMR):

-

The NMR spectra are typically acquired on a 300 MHz or higher field NMR spectrometer.

-

For ¹H NMR, a standard single-pulse experiment is used. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are co-added to improve the signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

-

Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

-

In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

Data Acquisition:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from the unknown compound to its structural elucidation using the described techniques.

Caption: Workflow of Spectroscopic Analysis.

The Versatile Building Block: An In-depth Technical Guide to the Applications of 3,4,5-Trimethylaniline in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trimethylaniline, a substituted aromatic amine, presents itself as a versatile and valuable building block in the field of organic synthesis. Its unique substitution pattern, featuring a reactive amino group and three methyl substituents on the aromatic ring, offers a gateway to a diverse array of complex molecules. This technical guide explores the potential applications of this compound as a precursor in the synthesis of azo dyes, triarylamines, and agrochemicals, providing detailed experimental protocols and summarizing available quantitative data. While its application in the pharmaceutical industry is an area of ongoing exploration, its utility in other domains of chemical synthesis is well-established, making it a compound of significant interest for researchers and professionals in drug development and materials science.

Core Applications and Synthetic Pathways

The reactivity of this compound is primarily centered around the amino group, which can be readily diazotized or engaged in various coupling reactions. The methyl groups, through their electron-donating and steric effects, influence the reactivity and selectivity of these transformations.

1. Synthesis of Azo Dyes

Aromatic azo compounds are a significant class of synthetic dyes. The synthesis of azo dyes from this compound follows a classical two-step procedure: diazotization of the primary amine followed by an azo coupling reaction with a suitable coupling component, such as an activated aromatic compound like 2-naphthol (B1666908).

2. Synthesis of Triarylamines

Un symmetrically substituted triarylamines are important compounds in materials science, particularly for applications in organic electronics. This compound can be utilized in modern C-N cross-coupling reactions to synthesize these complex molecules. One such method involves a palladium-catalyzed dehydrogenative aromatization reaction with cyclohexanones.

3. Potential in Agrochemical Synthesis: The Case of Trimethacarb

The insecticide trimethacarb is a carbamate (B1207046) ester of 3,4,5-trimethylphenol. A plausible synthetic route to this agrochemical from this compound involves the conversion of the aniline (B41778) to the corresponding phenol (B47542), followed by reaction with a suitable carbamoylating agent. The transformation of the aniline to the phenol can be achieved via a diazotization reaction followed by hydrolysis of the resulting diazonium salt.

Quantitative Data

The following table summarizes the available quantitative data for the reactions discussed. It is important to note that specific yield data for reactions involving this compound is not always available in the literature, and in such cases, yields from analogous reactions are provided for reference.

| Product Class | Reaction | Reactants | Catalyst/Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| Azo Dye | Diazotization & Azo Coupling | This compound, 2-Naphthol | 1. NaNO₂, HCl 2. NaOH | Water | 0-5 | Not Reported | General Procedure |

| Triarylamine | Dehydrogenative Aromatization | This compound, Cyclohexanone | Pd/C, p-TsOH | Mesitylene | 160 | Not Reported | [1][2] |

| Phenol | Diazotization & Hydrolysis | This compound | 1. NaNO₂, H₂SO₄ 2. H₂O | Water | 0-5 then heat | Not Reported | General Procedure |

| Agrochemical | Carbamoylation | 3,4,5-Trimethylphenol, Methyl Isocyanate | Base | Toluene | - | Not Reported | [3] |

Experimental Protocols

Protocol 1: Synthesis of an Azo Dye from this compound and 2-Naphthol

This protocol is adapted from general procedures for azo dye synthesis.

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

2-Naphthol

-

Sodium Hydroxide (B78521) (NaOH)

-

Ice

-

Distilled Water

Procedure:

Part A: Diazotization of this compound

-

In a 250 mL beaker, dissolve a specific molar amount of this compound in a mixture of concentrated hydrochloric acid and water.

-

Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.

-

In a separate beaker, prepare a concentrated aqueous solution of sodium nitrite.

-

Slowly add the sodium nitrite solution dropwise to the cooled this compound solution, maintaining the temperature between 0-5 °C throughout the addition.

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 15-30 minutes at 0-5 °C to ensure diazotization is complete. The resulting solution contains the 3,4,5-trimethylbenzenediazonium chloride and should be used immediately.

Part B: Azo Coupling

-

In a separate 400 mL beaker, dissolve an equimolar amount of 2-naphthol in a 10% aqueous sodium hydroxide solution.

-

Cool this solution in an ice-water bath to 0–5 °C with constant stirring.

-

Slowly add the cold diazonium salt solution from Part A to the 2-naphthol solution with constant stirring. A brightly colored precipitate of the azo dye will form immediately.

-

Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction is complete.

-

Collect the precipitated dye by vacuum filtration, wash it with cold water, and dry it.

Protocol 2: Synthesis of an Unsymmetrical Triarylamine

This protocol is based on the methodology described by Takayama et al. for the synthesis of unsymmetrically substituted triarylamines.[1][2]

Materials:

-

This compound

-

Cyclohexanone

-

Palladium on Carbon (Pd/C, 10 wt%)

-

p-Toluenesulfonic acid (p-TsOH)

-

Mesitylene (anhydrous)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add Pd/C (e.g., 2 mol%), p-TsOH (e.g., 10 mol%), this compound (1.0 mmol), and cyclohexanone (1.1 mmol).

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add anhydrous mesitylene (e.g., 5 mL) via syringe.

-

Heat the reaction mixture to 160 °C and stir for the required reaction time (e.g., 18-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

-

Wash the celite pad with the same solvent.

-

Combine the organic filtrates and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired unsymmetrical triarylamine.

Protocol 3: Synthesis of 3,4,5-Trimethylphenol via Diazotization and Hydrolysis

This protocol is a general procedure for the conversion of an aromatic amine to a phenol.

Materials:

-

This compound

-

Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Ice

-

Distilled Water

Procedure:

-

In a beaker, cautiously add concentrated sulfuric acid to a stirred mixture of this compound and water, keeping the temperature low with an ice bath.

-

Cool the resulting solution to 0-5 °C.

-

Slowly add a cold aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the mixture for an additional 15 minutes.

-

To hydrolyze the diazonium salt, slowly and carefully add the cold diazonium salt solution to a flask containing boiling water.

-

The phenol can be isolated by steam distillation or solvent extraction.

-

Further purification can be achieved by recrystallization or column chromatography.

Conclusion

This compound is a valuable and versatile building block in organic synthesis with demonstrated applications in the preparation of azo dyes and triarylamines. Furthermore, it serves as a potential precursor for the synthesis of agrochemicals like trimethacarb. While its direct application in the synthesis of currently marketed pharmaceuticals is not widely documented, its structural motif and reactivity suggest that it holds promise for the development of novel bioactive molecules. The experimental protocols provided in this guide offer a starting point for researchers to explore the full potential of this intriguing molecule in their synthetic endeavors. Further investigation into its reactivity and the biological activity of its derivatives is warranted and could lead to new discoveries in medicinal chemistry and materials science.

References

- 1. Synthesis of unsymmetrically substituted triarylamines via acceptorless dehydrogenative aromatization using a Pd/C and p-toluenesulfonic acid hybrid relay catalyst - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of unsymmetrically substituted triarylamines via acceptorless dehydrogenative aromatization using a Pd/C and p-toluenesulfonic acid hybrid relay catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

3,4,5-Trimethylaniline: An Evaluation of its Role as a Pharmaceutical Building Block

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

While the aniline (B41778) scaffold is a foundational component in a multitude of therapeutic agents, a comprehensive review of scientific literature and patent databases indicates that 3,4,5-trimethylaniline is not a commonly utilized building block in the synthesis of commercialized pharmaceuticals or publicly disclosed clinical candidates. This technical guide will, therefore, pivot to address the broader context of polysubstituted anilines in medicinal chemistry, exploring the rationale behind their use, the significant challenges they present—particularly concerning metabolic toxicity—and the exploration of structurally related pharmacophores. This analysis aims to provide a valuable perspective for researchers and drug development professionals on the nuanced role of aniline derivatives in modern therapeutic design.

The Duality of the Aniline Scaffold: "Privileged Structure" vs. "Structural Alert"

Aniline and its derivatives have long been considered a "privileged scaffold" in medicinal chemistry.[1] Their synthetic accessibility and the ease with which their physicochemical properties can be modulated through substitution have made them a staple in the development of a wide array of drugs, notably in oncology.[2] The aniline moiety can be found in the core structure of numerous kinase inhibitors, where the amino group often forms a key hydrogen bond interaction within the ATP-binding site of the target protein.

However, the aniline group is also a well-known "structural alert" for toxicologists.[3] The primary concern is metabolic activation by cytochrome P450 (CYP450) enzymes in the liver. This can lead to the formation of highly reactive electrophilic species, such as quinone-imines, which can covalently modify cellular macromolecules, including proteins and DNA.[3] This process is implicated in idiosyncratic adverse drug reactions (IADRs), which are a significant cause of late-stage clinical trial failures and post-market drug withdrawal.[3] Consequently, a common strategy in modern medicinal chemistry is the bioisosteric replacement of the aniline group to mitigate this metabolic risk while preserving the desired biological activity.[4]

Physicochemical Properties of this compound

While its application in pharmaceuticals is not evident, the fundamental properties of this compound are well-characterized.

| Property | Value |

| CAS Number | 1639-31-2 |

| Molecular Formula | C9H13N |

| Molecular Weight | 135.21 g/mol |

| Appearance | Solid |

| Melting Point | 79-80 °C |

| Purity (Typical) | 98% |

(Data sourced from publicly available chemical supplier information)

Synthesis of Polysubstituted Anilines: A General Overview

The synthesis of polysubstituted anilines is a fundamental process in organic chemistry. A common and illustrative method involves a two-step sequence starting from a substituted benzene (B151609) derivative: nitration followed by reduction. This general workflow provides a basis for understanding how a variety of aniline derivatives can be prepared for screening and development in medicinal chemistry programs.

Caption: Generalized synthetic workflow for polysubstituted anilines.

Experimental Protocol: Conceptual Synthesis of a Polysubstituted Aniline

Step 1: Nitration of a Substituted Benzene

-

To a cooled (0-5 °C) solution of a substituted benzene in a suitable solvent (e.g., dichloromethane), a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) is added dropwise with stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by pouring it over ice-water and the organic layer is separated.

-

The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na2SO4), and concentrated under reduced pressure to yield the crude nitroaromatic intermediate.

Step 2: Reduction of the Nitroaromatic Intermediate

-

The crude nitroaromatic intermediate is dissolved in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate).

-

A reducing agent is added. Common methods include catalytic hydrogenation (e.g., H2 gas with a palladium on carbon catalyst) or metal-acid reduction (e.g., tin or iron powder in the presence of hydrochloric acid).

-

The reaction is stirred at an appropriate temperature until completion (monitored by TLC).

-

After the reaction is complete, the mixture is filtered (if a solid catalyst or metal is used) and the solvent is removed under reduced pressure.

-

The resulting crude aniline is then purified, typically by column chromatography or recrystallization, to yield the final product.

Bioactive Molecules with a 3,4,5-Trisubstituted Phenyl Moiety

Although this compound is not prominent in pharmaceutical design, the 3,4,5-trisubstituted phenyl ring is a recognized pharmacophore in certain classes of bioactive molecules. For example, compounds bearing a 3,4,5-trimethoxyphenyl group are well-known for their activity as tubulin polymerization inhibitors, a mechanism central to the action of several anticancer agents.[5]

This distinction is critical: replacing the methyl groups with methoxy (B1213986) groups and retaining the aniline nitrogen as part of a different functional group can dramatically alter the molecule's metabolic profile and biological activity. The 3,4,5-trimethoxyphenyl moiety is a key feature of the natural product combretastatin (B1194345) A-4 and numerous synthetic analogues that target the colchicine (B1669291) binding site on tubulin.

The logical relationship for considering such a scaffold in drug design is illustrated below.

Caption: Bioactivity of 3,4,5-trisubstituted phenyl scaffolds.

Conclusion and Future Outlook

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery and optimization of 3,4,5-trimethoxyphenyl substituted triazolylthioacetamides as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of 3,4,5-Trimethylaniline

This document provides a detailed overview of the essential safety and handling protocols for 3,4,5-Trimethylaniline (CAS: 1639-31-2). The information herein is compiled from multiple safety data sheets and chemical databases to ensure a comprehensive guide for laboratory and research professionals. Adherence to these guidelines is critical to mitigate risks and ensure a safe working environment.

Chemical Identification and Physical Properties

This compound is an aromatic amine that serves as a building block in various chemical syntheses. Understanding its physical and chemical properties is the first step in safe handling.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 3,4,5-Trimethylbenzenamine, 3,4,5-trimethylphenylamine | [2] |

| CAS Number | 1639-31-2 | [3][4] |

| Molecular Formula | C₉H₁₃N | [2][5] |

| Molecular Weight | 135.21 g/mol | [4][5] |

| Appearance | Brown coloured powder; Solid | [2][4] |

| Purity | 95% - 98% | [2][3] |

| Storage Temperature | Room temperature, in a cool, dry place | [3][6] |

| Stability | Stable under recommended storage conditions | [3][4] |

| Incompatible Materials | Strong oxidizing agents | [3] |

| Hazardous Decomposition | Carbon oxides, Nitrogen oxides | [3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification, which indicates the primary risks associated with its handling.

| Hazard Class | GHS Category | Hazard Statement | Signal Word | Pictogram |

| Skin Irritation | Category 2 | H315: Causes skin irritation | Warning | GHS07 (Exclamation Mark) |

| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation | Warning | GHS07 (Exclamation Mark) |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning | GHS07 (Exclamation Mark) |

Toxicological Summary

| Endpoint | Effect | Routes of Exposure |

| Skin Contact | Causes skin irritation; may result in inflammation, itching, and redness.[3] | Dermal |

| Eye Contact | Causes serious eye irritation.[3][4] | Ocular |

| Inhalation | May cause respiratory irritation.[3][4] | Inhalation |

| Ingestion | May cause irritation of the digestive tract. | Ingestion |

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure. The following workflow outlines the necessary steps. All exposures require consultation with a physician, to whom the Safety Data Sheet (SDS) for the substance should be shown.[3][5]

Caption: First Aid Response Workflow for this compound Exposure.

Detailed First Aid Protocols:

-

Inhalation: Move the person to fresh air. If they are not breathing, provide artificial respiration. If breathing is difficult, administer oxygen. Seek medical help.[3][4]

-

Skin Contact: Immediately flush the affected skin with running water for a minimum of 15 minutes while taking off contaminated clothing and shoes.[3] Wash clothes before wearing them again. Get medical attention immediately.[3]

-

Eye Contact: Immediately flush eyes with running water for at least 15 minutes. If contact lenses are present and can be easily removed, do so. Seek immediate medical assistance.[3][4]

-

Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to someone who is unconscious. Obtain medical aid at once.[3]

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, a combination of engineering controls and personal protective equipment must be used, following the hierarchy of controls.

Caption: The Hierarchy of Controls prioritizes safety measures in the lab.

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[7]

-

Personal Protective Equipment (PPE): The selection of PPE is critical for preventing direct contact.

| Task / Scenario | Eye / Face Protection | Hand Protection | Body Protection | Respiratory Protection |

| Weighing/Handling Solid | Chemical safety goggles with side protection.[3] | Chemical-resistant gloves (e.g., nitrile). | Lab coat. | NIOSH-approved respirator for dusts if ventilation is inadequate.[4] |

| Preparing Solutions | Chemical safety goggles and a face shield.[3] | Chemical-resistant gloves. | Chemical-resistant apron over a lab coat. | Use only in a chemical fume hood. |

| General Lab Use | Chemical safety glasses with side shields.[3] | Chemical-resistant gloves. | Lab coat. | Not required if engineering controls are effective. |

Safe Handling and Storage

-

Precautions for Safe Handling:

-

Avoid all contact with skin, eyes, and clothing.[3]

-

Avoid breathing in dust or fumes; always use with adequate ventilation.[3]

-

Wash hands thoroughly after handling the material, before breaks, and at the end of the workday.[3][4]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3]

-

-

Conditions for Safe Storage:

Accidental Release and Fire-Fighting Measures

Proper emergency procedures must be in place to handle spills and fires effectively.

Caption: Step-by-step protocol for responding to a this compound spill.

-

Accidental Release Measures:

-

Personal Precautions: Wear the appropriate protective equipment and keep unprotected personnel away from the spill area.[3]

-

Ventilation: Ensure the area is adequately ventilated.[3]

-

Environmental Precautions: Prevent the spill from entering drains, soil, or other waterways.[3][5]

-

Containment and Cleaning: Carefully sweep up, vacuum, or absorb the material with an inert substance (e.g., sand, vermiculite) and place it into a suitable, labeled container for disposal.[3]

-

-

Fire-Fighting Measures:

| Aspect | Recommendation | Reference |

| Suitable Extinguishing Media | Water spray, dry chemical, carbon dioxide, or chemical foam. | [3][5] |

| Unsuitable Extinguishing Media | Do not use a heavy water stream. | [4] |

| Specific Hazards | Combustion produces toxic gases, including carbon and nitrogen oxides. | [3] |

| Protective Equipment | Firefighters must wear a NIOSH-approved self-contained breathing apparatus (SCBA) and full protective gear. | [3] |

Disposal Considerations

Disposal of this compound and its containers must be handled as hazardous waste. All disposal practices must comply with federal, state, and local environmental regulations.[3] The material should be disposed of through a licensed and approved waste disposal plant. Do not reuse empty containers.[3]

References

- 1. This compound | C9H13N | CID 74227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzenamine, 3,4,5-trimethyl- | CymitQuimica [cymitquimica.com]

- 3. aksci.com [aksci.com]

- 4. lobachemie.com [lobachemie.com]

- 5. hpc-standards.com [hpc-standards.com]

- 6. This compound CAS#: 1639-31-2 [m.chemicalbook.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Reactivity Profile of the Amine Group in 3,4,5-Trimethylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of the amine group in 3,4,5-trimethylaniline. As a primary aromatic amine, its chemistry is fundamentally influenced by the interplay of the electron-donating amino group and the steric and electronic effects of the three methyl substituents on the aromatic ring. This document collates available quantitative data, outlines detailed experimental protocols for key transformations, and presents visual representations of reaction pathways to serve as a foundational resource for researchers in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for this compound, this guide leverages established chemical principles and data from closely related isomers to project its reactivity.

Introduction

This compound, a substituted aromatic amine, is a versatile building block in organic synthesis. The reactivity of its primary amine functionality is a critical determinant in its application for the synthesis of dyes, pharmaceuticals, and other specialty chemicals. The presence of three methyl groups on the benzene (B151609) ring significantly modulates the nucleophilicity of the amine and the reactivity of the aromatic system towards electrophilic substitution. This guide will delve into the electronic and steric influences that govern its chemical behavior in key reactions such as diazotization, acylation, alkylation, and coupling reactions.

Physicochemical and Reactivity Data

The fundamental properties of this compound are summarized below. For context, data for related isomers are also provided to highlight the influence of substituent positioning.

| Property | This compound | 2,4,5-Trimethylaniline | Reference |

| CAS Number | 1639-31-2[1] | 137-17-7[2] | |

| Molecular Formula | C9H13N[1][3] | C9H13N[2] | |

| Molecular Weight | 135.21 g/mol [3] | 135.21 g/mol [2] | |

| Melting Point | 79-80 °C[3] | 154 °F (68 °C)[2] | |

| Boiling Point | 133-135 °C (16 Torr)[1][3] | 453 to 455 °F (234-235 °C) at 760 mmHg[2] | |

| pKa (of conjugate acid) | 5.28 ± 0.10[1] | 5.09[2] |

The pKa value of 5.28 for the conjugate acid of this compound indicates that it is a weak base, a characteristic feature of aromatic amines. The electron-donating nature of the three methyl groups increases the electron density on the nitrogen atom, rendering it slightly more basic than aniline (B41778) (pKa of anilinium ion is ~4.6).

Core Reactivity of the Amine Group

The reactivity of the amine group in this compound is characterized by its nucleophilicity and its ability to undergo a variety of transformations.

Electronic and Steric Effects